1-Ethyl-3-(3-hydroxypropyl)urea
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Overview
Description
1-Ethyl-3-(3-hydroxypropyl)urea is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol It is characterized by the presence of an ethyl group and a hydroxypropyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-Ethyl-3-(3-hydroxypropyl)urea typically involves the reaction of ethyl isocyanate with 3-hydroxypropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Ethyl-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and hydroxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-3-(3-hydroxypropyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(3-hydroxypropyl)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxy group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The ethyl group provides hydrophobic interactions that can stabilize the compound within a biological environment .
Comparison with Similar Compounds
1-Ethyl-3-(3-hydroxypropyl)urea can be compared with other urea derivatives such as:
1,3-Diethylurea: Lacks the hydroxypropyl group, making it less versatile in forming hydrogen bonds.
1,3-Dibutylurea: Contains longer alkyl chains, which may affect its solubility and reactivity.
N,N’-Dimethylurea: Smaller and more rigid structure, limiting its interactions with biological targets.
The presence of both ethyl and hydroxypropyl groups in this compound makes it unique in its ability to participate in diverse chemical reactions and interactions, enhancing its utility in various research applications.
Properties
IUPAC Name |
1-ethyl-3-(3-hydroxypropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-7-6(10)8-4-3-5-9/h9H,2-5H2,1H3,(H2,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRHIUPOERZWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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